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Sulfo-succinimidyl-4-hydroxybenzoate

Cat. No.: B12108107
M. Wt: 315.26 g/mol
InChI Key: APPNDWOFCCYTSK-UHFFFAOYSA-N
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Description

Overview of N-Hydroxysuccinimide Esters in Bioconjugation Chemistry

N-Hydroxysuccinimide (NHS) esters are a class of compounds widely utilized in biochemistry and molecular biology to facilitate the covalent attachment of labels or other molecules to proteins, peptides, and other biomolecules. creative-proteomics.com These reagents are prized for their ability to form stable, covalent amide bonds through a specific reaction with primary amines (–NH₂), such as those found on the N-terminus of a polypeptide chain or on the side chain of lysine (B10760008) residues. thermofisher.com

The reaction mechanism involves the nucleophilic attack of a primary aliphatic amine on the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. wikipedia.org This coupling reaction is typically performed in buffers with a pH range of 7.2 to 9, where the primary amines are sufficiently deprotonated and thus more nucleophilic. creative-proteomics.comwikipedia.org

The popularity of NHS esters in bioconjugation stems from several key advantages:

Selectivity: They show strong preference for primary aliphatic amines over other nucleophiles present in biological samples.

Stability: The resulting amide linkage is very stable. The NHS ester reagents themselves are also relatively stable for storage when kept in anhydrous conditions. acs.org

Efficiency: The reaction proceeds efficiently under mild, physiologically relevant conditions. acs.org

These properties have made NHS esters indispensable tools for a wide range of applications, including the preparation of antibody-drug conjugates, the attachment of fluorescent dyes or biotin (B1667282) labels to proteins for detection and analysis, and the immobilization of biomolecules onto surfaces for use in biosensors and microarrays. creative-proteomics.comsigmaaldrich.com

The Functional Significance of Sulfonated Succinimidyl Esters in Aqueous Biological Systems

A significant challenge in bioconjugation is the inherent insolubility of many organic labeling reagents in the aqueous buffers required for biological research. wikipedia.org Standard NHS esters are often hydrophobic and must be dissolved in a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous reaction mixture. wikipedia.org This solvent carryover can sometimes negatively impact the structure and function of sensitive proteins.

To overcome this limitation, sulfonated N-hydroxysuccinimide esters were developed. Sulfo-succinimidyl-4-hydroxybenzoate is a member of this class. The key innovation is the incorporation of a sulfonate group (–SO₃⁻) into the N-hydroxysuccinimide ring structure. acs.org This modification imparts high water solubility to the entire reagent, eliminating the need for organic solvents.

The primary advantages of using sulfonated succinimidyl esters like this compound include:

Enhanced Water Solubility: They can be directly dissolved in aqueous reaction buffers. acs.org

Membrane Impermeability: The negative charge of the sulfonate group generally prevents the reagent from crossing cell membranes, allowing for the specific labeling of cell surface proteins. In contrast, non-sulfonated esters can permeate cell membranes and label intracellular proteins. wikipedia.org

The reaction chemistry of sulfo-NHS esters with amines is identical to that of their non-sulfonated counterparts, resulting in the same stable amide bond. wikipedia.org However, the improved solubility and surface-selective labeling capabilities make them particularly valuable for experiments conducted in physiological buffers and for applications targeting proteins on the exterior of living cells.

Table 1: Comparison of General Properties of NHS and Sulfo-NHS Esters

Property N-Hydroxysuccinimide (NHS) Esters Sulfonated N-Hydroxysuccinimide (Sulfo-NHS) Esters
Solubility Generally insoluble in aqueous buffers; require organic solvents (e.g., DMSO, DMF). wikipedia.org Readily soluble in aqueous buffers. acs.org
Reaction Environment Requires addition of organic solvent to aqueous reaction. wikipedia.org Can be performed entirely in aqueous buffers.
Cell Membrane Permeability Permeable to cell membranes. wikipedia.org Generally impermeable to cell membranes. wikipedia.org
Primary Application General protein labeling, crosslinking, and immobilization. Cell surface protein labeling and modifications in strictly aqueous systems.

| Reaction Mechanism | Reacts with primary amines to form a stable amide bond. creative-proteomics.com | Identical reaction with primary amines to form a stable amide bond. wikipedia.org |

Historical Development and Evolution of Amine-Reactive Reagents in Proteomics and Molecular Labeling

The ability to specifically modify proteins and other biomolecules is a cornerstone of modern proteomics and chemical biology. The development of amine-reactive reagents has been central to this progress. Primary amines on lysine side chains and polypeptide N-termini are among the most abundant and accessible functional groups on protein surfaces, making them ideal targets for chemical modification. thermofisher.com

Early methods for protein modification often lacked specificity and required harsh reaction conditions. The evolution towards more sophisticated reagents was driven by the need for greater efficiency, selectivity, and biocompatibility.

Early Reagents: Isothiocyanates, such as fluorescein (B123965) isothiocyanate (FITC), were among the first widely used amine-reactive probes. thermofisher.com While effective, the thiourea (B124793) bond formed is less stable than the amide bond formed by active esters. Other early reagents included sulfonyl chlorides. nih.gov

The Advent of Active Esters: The introduction of N-Hydroxysuccinimide (NHS) as an activating group for carboxylic acids represented a major breakthrough. acs.org NHS esters provided a more stable and selective alternative for reacting with amines under mild aqueous conditions. acs.orgmst.edu This development greatly expanded the toolkit for creating bioconjugates.

Refinement and Diversification: Further research led to the development of a wide array of NHS ester reagents with different spacer arms and functionalities, such as homobifunctional crosslinkers (e.g., Disuccinimidyl suberate, DSS) for studying protein-protein interactions and heterobifunctional crosslinkers for more controlled, multi-step conjugations. thermofisher.cn

Enhanced Solubility: The synthesis of the water-soluble sulfo-NHS variant was a critical step forward, enabling researchers to perform conjugations in completely aqueous systems and to selectively target cell-surface molecules. wikipedia.orgacs.org

Modern Reagents: The field continues to evolve with the creation of novel amine-reactive labels and crosslinkers. For example, researchers have synthesized new crosslinkers with alternative leaving groups to the NHS moiety, such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which have shown faster reaction kinetics. nih.gov Additionally, specialized reagents like neutron-encoded (NeuCode) amine-reactive labels have been developed for advanced multiplexed quantitative proteomics. iris-biotech.de

This progression from less specific, harsh reagents to highly selective, water-soluble, and functionally diverse compounds like this compound has been instrumental in advancing our ability to probe and manipulate biological systems.

Chemical Compound Data

Table 2: Properties of this compound

Property Value Source
Chemical Formula C₁₁H₉NO₈S nih.gov
PubChem CID 44120026 nih.gov

| Structure | Aromatic compound containing a 4-hydroxybenzoate (B8730719) group linked to a sulfonated N-hydroxysuccinimide ester. | nih.gov |

Table 3: Compound Names Mentioned in this Article

Compound Name Abbreviation
This compound -
N-Hydroxysuccinimide NHS
Dimethylformamide DMF
Dimethyl sulfoxide DMSO
Fluorescein isothiocyanate FITC
Disuccinimidyl suberate DSS
1-hydroxy-7-azabenzotriazole HOAt
Hydroxylamine (B1172632) -
Succinic anhydride (B1165640) -
1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) EDC
1-Hydroxybenzotriazole HOBt
Pentafluorophenol -
N,N'-disuccinimidyl carbonate -
4-fluorobenzoic acid -
Trifluoroacetic acid -

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO8S B12108107 Sulfo-succinimidyl-4-hydroxybenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NO8S

Molecular Weight

315.26 g/mol

IUPAC Name

1-(4-hydroxybenzoyl)oxy-2,5-dioxopyrrolidine-3-sulfonic acid

InChI

InChI=1S/C11H9NO8S/c13-7-3-1-6(2-4-7)11(16)20-12-9(14)5-8(10(12)15)21(17,18)19/h1-4,8,13H,5H2,(H,17,18,19)

InChI Key

APPNDWOFCCYTSK-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)O)S(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies for Sulfo Succinimidyl 4 Hydroxybenzoate and Its Analogues

Chemical Synthesis Pathways for N-Hydroxysulfosuccinimide Esters

The foundational step in creating Sulfo-SHB and its analogues is the synthesis of the N-hydroxysulfosuccinimide (Sulfo-NHS) moiety and its subsequent esterification with a carboxylic acid.

The synthesis of Sulfo-NHS salts is a critical precursor step. One established method involves the reaction of maleimide (B117702) with sodium metabisulfite (B1197395) in water. google.com An alternative and more complex route starts with a sulfonated succinic acid salt, which is first cyclized. This is followed by a reaction with hydroxylamine (B1172632) to form a sulfonated hydroxamic acid intermediate. This intermediate is then dehydrated to yield the final sulfo-N-hydroxysuccinimide salt. google.comgoogle.com Another patented process describes reacting a sulfosuccinate (B1259242) diester directly with hydroxylamine to form the Sulfo-NHS ring. google.com A simpler approach for creating a sulfonated succinimide (B58015) involves the direct reaction of succinimide with 1,4-butane sultone, which is considered a safer method than those involving more hazardous reagents. researchgate.net The presence of the sulfonate group (R−S(=O)2−O−) imparts hydrophilicity to the molecule, making the resulting crosslinkers water-soluble and membrane-impermeant, which is highly desirable for biological applications targeting cell surface proteins. google.comwikipedia.org

The most common method for forming the active NHS ester is by reacting the carboxylic acid group of a precursor, such as 4-hydroxybenzoic acid, with Sulfo-NHS. researchgate.net This reaction is typically facilitated by a coupling agent, most notably a carbodiimide (B86325) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.netwikipedia.org The carbodiimide first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the hydroxyl group of Sulfo-NHS to form the stable, yet reactive, succinimidyl ester. wikipedia.orgrsc.org

Recent advancements have introduced alternative, one-pot methods that avoid carbodiimides. One such method utilizes a combination of triphenylphosphine (B44618) (PPh3) and iodine (I2) with triethylamine (B128534) to activate the carboxylic acid for reaction with NHS. organic-chemistry.orgacs.orgnih.gov This approach is cost-effective and has a broad substrate scope. acs.orgnih.gov Another strategy involves the oxidation of corresponding aldehydes or primary alcohols directly to their NHS-esters using reagents like 2-iodoxybenzoic acid (IBX) in the presence of NHS. thieme-connect.com For specific applications like radiolabeling, specialized methods have been developed. For instance, the synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an analogue of SHB, involves heating 4-[18F]fluorobenzoic acid with N,N'-disuccinimidyl carbonate at high temperatures for a very short duration to achieve high yields. nih.gov

Advanced Synthetic Approaches for Functionalized Benzoate (B1203000) Derivatives

To expand the utility of Sulfo-SHB, the 4-hydroxybenzoic acid scaffold can be further modified to incorporate additional functionalities for specific scientific applications.

The 4-hydroxybenzoic acid core can be derivatized prior to or after esterification to create reagents for targeted applications. A key area of derivatization is in the field of radio-iodination for medical imaging and diagnostics. For example, a tin precursor, N-succinimidyl 4-[N1,N2-bis(tert-butyloxycarbonyl)guanidinomethyl]-3-(trimethylstannyl)benzoate, is synthesized and then radio-iodinated to create [*I]SGMIB, a reagent for labeling proteins that undergo cellular internalization. nih.govresearchgate.net The esterification of various functionalized hydroxybenzoic acids, such as in the preparation of the benzyl (B1604629) ester of 4-hydroxybenzoic acid using benzyl chloride, demonstrates the versatility of the core structure for creating diverse derivatives. google.com The degradation pathway of 4-hydroxybenzoic acid esters, which involves hydrolysis to 4-hydroxybenzoic acid followed by decarboxylation to phenol (B47542), is also a consideration in the design of these molecules. nih.gov

Modern bioconjugation techniques often require heterobifunctional reagents that contain multiple, orthogonally reactive groups. This allows for sequential coupling reactions. biorxiv.org

Photoactivatable Groups: These groups remain inert until activated by UV light, providing temporal control over the crosslinking reaction. biorxiv.org Common photoactivatable moieties incorporated into NHS ester-containing molecules include aryl azides (phenyl azides) and the more photostable diazirines. thermofisher.comnih.gov Upon photoactivation, diazirines generate highly reactive carbene intermediates that can form covalent bonds with a wide range of amino acid side chains. thermofisher.comnih.gov Another emerging class is based on ortho-nitrobenzyl alcohol (oNBA), which, upon photolysis, generates intermediates with high specificity towards lysine (B10760008) residues. biorxiv.org These photo-reactive groups can be combined with an NHS ester to create heterobifunctional crosslinkers. biorxiv.orgnih.gov

Click Chemistry Tags: Click chemistry provides a highly selective and efficient method for bioconjugation. biorxiv.org This involves incorporating an azide (B81097) or an alkyne group into the benzoate scaffold. biorxiv.org The resulting NHS ester can first react with a primary amine on a target protein. The installed azide or alkyne then serves as a handle for a subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) with a complementary tag on another molecule. biorxiv.orgbiorxiv.orgnih.gov This two-step "click-linking" approach allows for the controlled and efficient formation of protein-protein crosslinks. biorxiv.orgbiorxiv.org

The following table summarizes the characteristics of these advanced reactive handles:

Reactive HandleActivation MethodReacts WithKey Features
Aryl Azide UV Light (254-460 nm) thermofisher.comC-H, N-H bonds (less specific) thermofisher.comTraditional photoreactive group; provides temporal control.
Diazirine Long-wave UV light (330-370 nm) thermofisher.comAny proximal amino acid nih.govMore photostable than aryl azides; creates highly reactive carbene intermediates. thermofisher.com
o-Nitrobenzyl alcohol UV Light (365 nm) biorxiv.orgLysine residues biorxiv.orgOffers higher specificity than traditional photoreactive groups.
Alkyne/Azide Copper(I) catalyst (CuAAC) or ring strain (SPAAC) biorxiv.orgnih.govComplementary azide/alkyne nih.govHighly selective and efficient (bioorthogonal); allows for sequential "click" reactions. biorxiv.org

Methodologies for Purification and Mechanistic Studies of Synthetic Reactions

The successful synthesis of Sulfo-SHB is highly dependent on effective purification and a solid understanding of the underlying reaction mechanisms.

The primary challenge in the purification of NHS esters is their susceptibility to hydrolysis, which converts the active ester back into the original carboxylic acid. schem.jprsc.org This makes standard purification techniques like silica (B1680970) gel column chromatography difficult, as partial hydrolysis is often unavoidable. schem.jpstackexchange.com Therefore, high-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is frequently the method of choice for obtaining high-purity NHS esters. nih.govstackexchange.com In some cases, if the product is crystalline, it can be purified by precipitation from a non-polar solvent. schem.jp Quality control of NHS esters often involves quantifying the amount of free NHS or Sulfo-NHS, which indicates the degree of hydrolysis the sample has undergone. rsc.org

Mechanistic studies of the aminolysis of NHS esters (the reaction with amines) in aqueous solutions show that the reaction proceeds through a tetrahedral intermediate formed in a rapid pre-equilibrium, followed by a rate-determining breakdown to the final amide product. mst.eduacs.org The rate of this desired aminolysis reaction is significantly faster than the competing hydrolysis reaction. nih.gov Studies on the EDC/NHS coupling mechanism have revealed that side reactions, such as the formation of an anhydride (B1165640) from adjacent carboxylic acid groups, can compete with the formation of the desired NHS-ester, particularly in polymeric systems. rsc.org A thorough understanding of these kinetics and competing pathways is crucial for optimizing reaction conditions to maximize the yield of the final activated ester product. rsc.orgmst.edu

Reaction Mechanisms and Chemical Reactivity of Sulfo Succinimidyl 4 Hydroxybenzoate

Nucleophilic Acyl Substitution Mechanism with Primary Amines

The primary reaction mechanism of Sulfo-succinimidyl-4-hydroxybenzoate with primary amines is a nucleophilic acyl substitution. researchgate.net In this reaction, the unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the displacement of the N-hydroxysulfosuccinimide group and the formation of a stable amide bond between the target molecule and the 4-hydroxybenzoyl moiety. thermofisher.com This reaction is commonly referred to as aminolysis. nih.govacs.org

The reaction between the Sulfo-NHS ester and a primary amine results in the creation of a highly stable amide bond. researchgate.netresearchgate.net Amide bonds are known for their significant stability, which is a key reason for their prevalence in the backbones of peptides and proteins. researchgate.netnih.gov Once formed, the amide linkage created by the this compound reagent is resistant to hydrolysis under typical physiological conditions, ensuring a permanent and stable conjugation of the label or crosslinker to the target biomolecule. researchgate.net This stability is crucial for applications requiring long-term integrity of the conjugated molecule, such as in diagnostics and therapeutic development.

The efficiency and rate of the reaction between this compound and primary amines are significantly influenced by the pH of the reaction medium. researchgate.netstackexchange.com The nucleophilic species in this reaction is the deprotonated primary amine (-NH2). Therefore, the reaction is most efficient in the physiological to slightly alkaline pH range of 7.2 to 9. researchgate.netthermofisher.com At a lower pH, the amine groups are predominantly protonated (-NH3+), rendering them non-nucleophilic and thus unreactive towards the ester. stackexchange.comlibretexts.org Conversely, at a very high pH, the rate of hydrolysis of the Sulfo-NHS ester increases dramatically, which competes with the desired amine reaction. thermofisher.comthermofisher.com

The choice of buffer system is also critical. Buffers containing primary amines, such as Tris, are incompatible as they will compete with the target molecule for reaction with the ester. thermofisher.com Phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester conjugation reactions. thermofisher.com However, buffer components can sometimes interact with enzymes and affect their activity or stability. nih.govresearchgate.net

pHHalf-life of NHS Ester
7.04-5 hours
8.01 hour
8.610 minutes
Data based on the hydrolysis of NHS esters at room temperature, illustrating the inverse relationship between pH and ester stability. thermofisher.com

Specificity and Selectivity in Amine-Reactive Bioconjugation

This compound and other NHS esters are highly selective for primary amines. In peptides and proteins, the most accessible primary amines are the N-terminal α-amine and the ε-amine of lysine (B10760008) residues. researchgate.netthermofisher.com Due to their typical location on the exterior of a protein's tertiary structure, lysine residues are readily available for conjugation. thermofisher.com The positive charge of lysine side chains at physiological pH also contributes to their surface exposure. thermofisher.com This preferential targeting allows for relatively specific labeling of proteins at predictable sites.

While primary amines are the principal targets, other nucleophilic functional groups present in biomolecules can react with NHS esters, leading to non-specific labeling. These include the hydroxyl groups of serine and threonine, the phenolic hydroxyl of tyrosine, and the sulfhydryl group of cysteine. stackexchange.comnih.gov Reaction with these groups can form less stable ester or thioester linkages. nih.govnih.gov The guanidinium (B1211019) group of arginine has also been observed to have some reactivity. stackexchange.com To minimize these side reactions, it is crucial to control the reaction conditions, particularly the pH. Performing the reaction within the optimal pH range of 7.2-8.5 helps to favor the reaction with primary amines over other nucleophiles. thermofisher.com Quenching the reaction with a small molecule primary amine like glycine (B1666218) or Tris can also be used to consume any unreacted ester and prevent further non-specific reactions. thermofisher.com

NucleophileReactivity with NHS EstersResulting Linkage Stability
Primary Amine (e.g., Lysine)HighStable Amide Bond
Sulfhydryl (e.g., Cysteine)ModerateLabile Thioester
Hydroxyl (e.g., Serine, Threonine)LowLabile Ester
Phenolic Hydroxyl (e.g., Tyrosine)LowLabile Ester
This table provides a general overview of the reactivity of different biological nucleophiles with NHS esters. stackexchange.comnih.gov

Hydrolytic Pathways and Competing Side Reactions in Aqueous Environments

In aqueous solutions, the most significant competing side reaction for the aminolysis of this compound is hydrolysis. researchgate.netnih.govacs.org The ester is susceptible to reaction with water, which leads to the regeneration of the original carboxylic acid and the release of N-hydroxysulfosuccinimide. thermofisher.com The rate of this hydrolysis is highly dependent on the pH, increasing significantly as the pH becomes more alkaline. thermofisher.comsci-hub.se This competing reaction reduces the efficiency of the desired conjugation by consuming the reagent. acs.org Therefore, for successful bioconjugation, it is essential to perform the reaction promptly after the reagent is dissolved and to use an appropriate concentration of the target molecule to favor the aminolysis reaction over hydrolysis. researchgate.netnih.gov

Advanced Bioconjugation Strategies Utilizing Sulfo Succinimidyl 4 Hydroxybenzoate

Protein Labeling and Functionalization Methodologies

The reactivity of Sulfo-NHS esters towards primary amines, predominantly found on the side chains of lysine (B10760008) residues and the N-terminus of polypeptides, makes them ideal for protein labeling. thermofisher.commesoscale.com The reaction proceeds readily in aqueous solutions at physiological to slightly alkaline pH (typically 7-9), forming a stable amide bond and releasing N-hydroxysulfosuccinimide as a byproduct. thermofisher.comlumiprobe.comyoutube.com The water-soluble nature of sulfo-NHS reagents eliminates the need for organic co-solvents like DMSO or DMF, which can be detrimental to protein structure and function. thermofisher.compubcompare.ai

A key application of sulfo-NHS esters is the specific labeling of proteins on the exterior of living cells. The negatively charged sulfonate group prevents the reagent from crossing the plasma membrane. thermofisher.comthermofisher.commedchemexpress.com This membrane impermeability is a critical design feature that allows researchers to exclusively tag and identify proteins exposed to the extracellular environment. korambiotech.comthermofisher.comhuji.ac.il

This strategy has been instrumental in various research areas:

Mapping Cell Surface Proteomes: By treating intact cells with a membrane-impermeable sulfo-NHS biotinylation reagent, scientists can specifically tag surface proteins. After cell lysis, these biotin-tagged proteins can be isolated and identified, providing a snapshot of the cell surface proteome. thermofisher.commedchemexpress.com

Studying Receptor and Transporter Dynamics: The expression, localization, and regulation of cell surface receptors and transporters can be investigated using this method. thermofisher.com For example, changes in the surface expression of a receptor in response to a stimulus can be quantified.

Differentiating Plasma Membrane vs. Organelle Proteins: The technique provides a clear distinction between proteins located on the cell surface and those residing within intracellular compartments. thermofisher.com

Analyzing Protein Orientation: In specialized studies, researchers can selectively label either the external or internal face of the plasma membrane. This is achieved by first treating intact cells with a non-radiolabeled sulfo-NHS reagent to block all external amines. Subsequently, the cells are lysed, and the now-exposed cytoplasmic domains of membrane proteins are labeled with a radiolabeled version of the reagent, such as ¹²⁵I-sulfosuccinimidyl (hydroxyphenyl)propionate (¹²⁵I-sulfo-SHPP). nih.gov

This surface-specific modification allows for the investigation of protein topology and the differential analysis of protein domains. nih.gov

Biotinylation, the process of attaching biotin (B1667282) to a molecule, is a cornerstone of affinity-based purification and detection, largely due to the exceptionally strong and specific interaction between biotin and avidin (B1170675) or streptavidin. nih.govnih.govyoutube.com Sulfo-NHS esters of biotin, such as Sulfo-NHS-Biotin and Sulfo-NHS-SS-Biotin, are widely used for this purpose. pubcompare.aisangon.com

These reagents enable:

Affinity Purification: Proteins or protein complexes labeled with biotin can be efficiently captured from complex mixtures, such as cell lysates, using streptavidin-conjugated beads. nih.govnih.gov This single-step purification is highly effective for isolating specific target proteins and their interaction partners. nih.gov

Cleavable Linkages: Reagents like Sulfo-NHS-SS-Biotin contain a disulfide bond in their spacer arm. nih.govsangon.com This feature allows the biotin tag to be cleaved from the captured protein using a reducing agent, enabling the gentle elution of the protein from the streptavidin support without harsh denaturing conditions. medchemexpress.comnih.gov

Detection in Assays: Biotin-labeled proteins can be detected in various standard biochemical assays, including Western blots, ELISAs, and dot blots, using enzyme-conjugated streptavidin (e.g., HRP-streptavidin) or anti-biotin antibodies. nih.govthermofisher.com

The process involves incubating the purified protein or cell lysate with the Sulfo-NHS-Biotin reagent, followed by removal of excess, unreacted biotin through methods like dialysis or desalting columns. thermofisher.comwindows.net

Sulfo-NHS esters are a standard tool for covalently attaching fluorescent dyes and other reporter molecules to proteins and antibodies. mesoscale.comfluorofinder.comthermofisher.com This is fundamental for creating probes used in a multitude of biological imaging and detection techniques. The water-soluble nature of sulfo-NHS ester dyes facilitates conjugation in aqueous buffers, which is beneficial for maintaining the biological activity of the protein being labeled. fluorofinder.com

Key applications include:

Immunofluorescence and Cell Imaging: Antibodies conjugated to fluorescent dyes via sulfo-NHS esters are used to visualize the location of specific antigens within cells and tissues. nih.gov

Flow Cytometry: Fluorescently labeled antibodies are essential for identifying and sorting cell populations based on their surface markers.

Immunoassays: Reporter tags, such as electrochemiluminescent labels like MSD GOLD SULFO-TAG, are conjugated to detection antibodies using NHS-ester chemistry. mesoscale.commesoscale.com These labeled antibodies are used in highly sensitive immunoassays to quantify analyte concentrations. mesoscale.com

The conjugation process is straightforward, involving the incubation of the protein with the Sulfo-NHS ester of the desired label, followed by a purification step to remove the unconjugated dye. mesoscale.comthermofisher.com

Label TypeReactive GroupCommon ApplicationReference
BiotinSulfo-NHS EsterAffinity Purification, Western Blot, ELISA nih.gov, pubcompare.ai, thermofisher.com
Fluorescent DyesSulfo-NHS EsterImmunofluorescence, Flow Cytometry fluorofinder.com, nih.gov
Electrochemiluminescent TagsSulfo-NHS EsterHigh-Sensitivity Immunoassays mesoscale.com, mesoscale.com
Quantum DotsSulfo-NHS Ester (via crosslinker)Single-Molecule Tracking nih.gov

Heterobifunctional Crosslinking Approaches Involving N-Hydroxysuccinimide Esters

While homobifunctional crosslinkers possess identical reactive groups at both ends, heterobifunctional crosslinkers have two different reactive moieties. huji.ac.ilcreative-biolabs.com This design is crucial for creating specific and controlled conjugations between two different types of biomolecules, significantly reducing the formation of unwanted polymers and self-conjugates. huji.ac.ilcreative-biolabs.com A common class of these reagents pairs a sulfo-NHS ester with another reactive group, such as a maleimide (B117702) or a photoreactive group. thermofisher.comkorambiotech.com

The core design principle of a heterobifunctional reagent containing a sulfo-NHS ester is to enable selective, stepwise reactions. creative-biolabs.com The sulfo-NHS ester end specifically targets primary amines, while the second functional group targets a different chemical moiety, such as a sulfhydryl group (thiol). thermofisher.comhuji.ac.il

Key design elements include:

Orthogonal Reactivity: The two reactive ends target different functional groups (e.g., amine vs. sulfhydryl), allowing for controlled, sequential activation and conjugation. thermofisher.comcreative-biolabs.com

Spacer Arm: A spacer arm of varying length separates the two reactive groups. This distance can be critical for bridging interacting proteins or for reducing steric hindrance.

Solubility and Permeability: The inclusion of a sulfo group on the NHS ring increases water solubility and renders the crosslinker membrane-impermeable, making it ideal for targeting cell surface proteins. thermofisher.comthermofisher.com

Cleavability: Some crosslinkers are designed with cleavable spacer arms (e.g., containing a disulfide bond), which allows the conjugated molecules to be separated after crosslinking. korambiotech.com

A prominent example is Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which contains a sulfo-NHS ester to react with amines and a maleimide group to react with sulfhydryls. nih.govrsc.org

The dual reactivity of heterobifunctional crosslinkers enables a controlled, two-step conjugation process, which is essential for creating well-defined molecular assemblies like antibody-drug conjugates or enzyme-antibody pairs for ELISAs. thermofisher.comcreative-biolabs.com

The typical workflow is as follows:

Activation Step: The first protein, which is rich in primary amines, is reacted with the sulfo-NHS ester end of the heterobifunctional crosslinker. This reaction is typically carried out at a pH of 7-9. thermofisher.comhuji.ac.il

Purification: Excess, unreacted crosslinker is removed from the activated protein using a desalting column or dialysis. This step is critical to prevent the second protein from being crosslinked by free reagent.

Conjugation Step: The second protein, which contains the target for the other reactive group (e.g., a free sulfhydryl), is added to the purified, activated first protein. The second reaction, for instance a maleimide-thiol coupling, proceeds at a slightly more acidic pH (6.5-7.5). thermofisher.com

This sequential strategy ensures that the first protein is specifically linked to the second protein, preventing the formation of homodimers of either protein and allowing for precise control over the final conjugate structure. thermofisher.comkorambiotech.com

Heterobifunctional Crosslinker FeatureDesign PrincipleAdvantageReference
Reactive Groups Sulfo-NHS Ester + MaleimideTargets amines and sulfhydryls sequentially. thermofisher.com, rsc.org
Solubility Sulfonate GroupWater-soluble, membrane-impermeable. thermofisher.com, thermofisher.com
Reaction Control Two-Step ProcedureMinimizes unwanted polymerization and self-conjugation. creative-biolabs.com, huji.ac.il
Application Antibody-Enzyme ConjugatesCreates specific, 1:1 conjugates for assays. thermofisher.com

Applications in Investigating Protein-Protein Interactions and Complex Formation

The ability to covalently link interacting proteins is a powerful tool for elucidating biological pathways and understanding disease mechanisms. Sulfo-succinimidyl-4-hydroxybenzoate has been utilized to facilitate the study of protein-protein interactions, particularly in the context of neurodegenerative diseases.

In research investigating Alzheimer's disease, Sulfo-SHB was instrumental in studying the interaction between a modified amyloid-β peptide fragment, Aβ12–28P, and apolipoprotein E (apoE). nih.govnih.gov The Aβ12–28P peptide was designed to block the binding of the full-length amyloid-β peptide to apoE, a protein implicated in the formation of amyloid plaques. nih.govjustia.com To enable these studies, particularly for radiolabeling and tracking, the Aβ12–28P peptide, which lacks a native tyrosine residue for iodination, was first modified with Sulfo-SHB. The crosslinker was coupled to the primary amino groups of lysine residues within the peptide sequence. nih.govjustia.com This initial reaction introduced a phenolic group, which could then be subsequently radiolabeled.

This strategic use of Sulfo-SHB allowed for the creation of a labeled peptide probe that could be used in binding assays. In a competitive inhibition assay, the Sulfo-SHB-modified and subsequently radiolabeled Aβ12–28P was shown to effectively block the binding of apoE4 to amyloid-β, with a half-maximal inhibitory concentration (IC50) of 36.7 nmol/L. nih.govnih.gov This demonstrated the utility of Sulfo-SHB in preparing modified peptides for the quantitative analysis of protein-protein interactions.

ParameterValueReference
PeptideAβ12–28P nih.govnih.gov
CrosslinkerThis compound (Sulfo-SHB) nih.govnih.gov
Target ProteinApolipoprotein E (apoE) nih.govnih.gov
IC50 of Aβ12–28P36.7 nmol/L nih.govnih.gov

Functionalization of Biomaterials and Surfaces

The modification of biomaterial surfaces with biological molecules is critical for a wide range of biomedical applications, from tissue engineering to diagnostic assays. While specific literature detailing the use of this compound for these applications is not abundant, the well-established reactivity of sulfo-NHS esters makes it a suitable candidate for such tasks. The principles of these strategies are well-documented with analogous compounds.

Covalent Attachment to Polymeric Matrices and Hydrogels for Biomedical Applications

The functionalization of polymeric matrices and hydrogels is essential for creating biocompatible and bioactive materials. Amine-reactive sulfo-NHS esters are frequently used to immobilize proteins and other ligands onto these substrates to promote cell adhesion, proliferation, and tissue regeneration. nih.govfrontiersin.org The general strategy involves a two-step process where the carboxyl groups on a polymer or hydrogel are first activated with a carbodiimide (B86325), such as 1-ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC), in the presence of N-hydroxysulfosuccinimide (NHS) or its sulfonated version, sulfo-NHS. thermofisher.comnih.govgbiosciences.com This forms a more stable, amine-reactive sulfo-NHS ester intermediate. thermofisher.comgbiosciences.com This activated surface can then be reacted with a biomolecule containing primary amines.

For instance, collagen-based hydrogels have been crosslinked and functionalized using various N-hydroxysuccinimide esters to enhance their mechanical properties for regenerative medicine. frontiersin.org The use of sulfo-NHS in these protocols is advantageous as it increases the water-solubility of the modified carboxylate, improving the efficiency of the crosslinking reaction in an aqueous environment. frontiersin.org Given its structure, this compound could be similarly employed to introduce hydroxyl-benzoyl groups onto a polymeric backbone, which could then be used for further modifications or to directly influence the biological response.

Immobilization of Biological Ligands onto Solid-Phase Supports for Assays and Purification

The immobilization of antibodies, enzymes, and other ligands onto solid supports is the foundation of many bioanalytical techniques, including ELISA and affinity chromatography. researchgate.net Sulfo-NHS esters are widely used for this purpose due to their ability to form stable covalent linkages with proteins under physiological conditions. jpsionline.com The process typically involves activating a support material that has carboxyl or amine functional groups.

For supports with carboxyl groups, a two-step reaction with EDC and a sulfo-NHS ester, such as this compound would create an activated surface ready to bind the primary amines of a ligand. Conversely, if the support has amine groups, a homobifunctional sulfo-NHS ester crosslinker could be used to link the support to the ligand. The water-solubility imparted by the sulfo group is particularly beneficial for these applications, as it allows for the immobilization to occur in aqueous buffers, which helps to maintain the native conformation and activity of the immobilized biomolecule. thermofisher.com The hydroxyl group on the benzoate (B1203000) moiety of Sulfo-SHB could also offer a site for secondary reactions or influence the surface properties of the support.

Radiopharmaceutical Synthesis and Radiometal Chelator Conjugation

The development of targeted radiopharmaceuticals for diagnostic imaging and therapy is a rapidly advancing field. This compound and related compounds serve as important bifunctional linkers in the synthesis of these agents.

Utilization as a Prosthetic Group for Direct Protein Radiolabeling for Positron Emission Tomography (PET)

Prosthetic groups are small molecules that are first radiolabeled and then conjugated to a targeting vector, such as a peptide or antibody. nih.gov This indirect labeling strategy is often necessary when direct radiolabeling is not feasible or leads to a loss of biological activity. This compound is well-suited for this role, particularly for radioiodination.

As demonstrated in the studies with the Aβ12–28P peptide, Sulfo-SHB can be coupled to a protein or peptide that lacks a suitable residue for direct iodination. nih.govjustia.com The introduced 4-hydroxybenzoate (B8730719) group provides a phenolic ring that can be readily iodinated with radioisotopes of iodine, such as ¹²³I, ¹²⁵I, or ¹³¹I, using standard electrophilic substitution methods. nih.govjustia.com While these are used for SPECT and other applications, the principle extends to PET isotopes. For instance, ¹²⁴I is a positron-emitting isotope of iodine that can be used for PET imaging. By first conjugating Sulfo-SHB to a targeting molecule, a precursor is created that can then be radiolabeled with ¹²⁴I to produce a PET imaging agent. This two-step approach, facilitated by Sulfo-SHB, broadens the range of biomolecules that can be developed into PET tracers. researchgate.net

Strategies for Conjugating to Peptides and Small Molecules for Diagnostic Imaging

The conjugation of radiolabels to peptides and small molecules is a key strategy in the development of probes for diagnostic imaging. nih.govmdpi.com The sulfo-NHS ester of this compound allows for its straightforward attachment to peptides via their N-terminus or lysine side chains. nih.govjustia.com

Methodological Contributions in Proteomics and Molecular Biology

Enhancing Mass Spectrometry-Based Proteomics Workflows

Mass spectrometry (MS) is a cornerstone of proteomics, used for the large-scale identification and quantification of proteins. nih.gov The effectiveness of MS-based workflows can be significantly improved through chemical derivatization, a strategy that modifies target molecules to enhance their detection. nih.gov Sulfo-succinimidyl-4-hydroxybenzoate serves as a valuable derivatization agent in this context, helping to overcome challenges associated with analyzing complex peptide mixtures. nih.govresearchgate.net

A primary challenge in proteomics is the sensitive detection of all peptides generated from a protein digest. Derivatization with reagents like this compound is a powerful strategy to address this. The NHS ester end of the molecule reacts with primary amine groups found on peptides (the N-terminus and the side chain of lysine (B10760008) residues). This modification can improve the ionization efficiency of the peptides, making them more readily detectable by the mass spectrometer. nih.gov For instance, strategies that add a fixed positive charge to a peptide have been shown to lower the limit of detection significantly, allowing for analysis at the femtomolar level. nih.gov

By labeling the phenolic hydroxyl groups of specific compounds, this derivatization-enhanced detection strategy (DEDS) increases the sensitivity of the analysis without requiring complex sample preparation. nih.gov This improved sensitivity and the specific targeting of certain residues contribute to more comprehensive peptide mapping, which in turn leads to greater protein sequence coverage, providing a more complete picture of the protein's identity and structure.

Post-translational modifications (PTMs) are chemical alterations to proteins after their synthesis, which play critical roles in regulating cellular functions. nih.gov However, detecting and pinpointing the exact location of PTMs with mass spectrometry can be difficult, often due to the labile nature of the modification or its low abundance. nih.govresearchgate.net

Derivatization techniques are instrumental in the characterization of PTMs. nih.govnih.gov For example, sulfation, a PTM that adds 79.957 Da to a tyrosine residue, is notoriously difficult to analyze because the sulfate (B86663) group is often lost during the fragmentation process in the mass spectrometer. nih.govnih.gov Chemical derivatization can help stabilize such modifications or introduce a chemical tag that makes the modified peptide easier to identify and characterize. nih.gov While standard MS analysis struggles with labile PTMs, advanced techniques combined with derivatization can successfully allocate modifications like sulfation to specific amino acid residues. nih.govnih.gov This approach is crucial for understanding the functional impact of PTMs on protein behavior. nih.gov

PTM TypeMass Shift (Da)Significance in MS Analysis
Phosphorylation +79.966A common PTM that regulates protein function; its mass is very close to sulfation, requiring high-resolution MS to differentiate. nih.govnih.gov
Sulfation (on Tyrosine) +79.957Important for protein-protein interactions but is highly labile (unstable) in the mass spectrometer, leading to neutral loss. nih.govnih.gov
Hydroxyproline +15.995An oxidation modification that can occur at significant levels in biotherapeutics, affecting protein structure and stability. nih.govnih.gov

Probing Cellular Processes at the Membrane Interface

The plasma membrane is a dynamic hub of cellular communication, mediated by a vast array of surface proteins and receptors. Understanding the organization and function of these proteins is key to deciphering cellular processes. Chemical probes provide a powerful method for selectively labeling and studying these surface proteins in their native environment within living cells. nih.govnih.gov

This compound is particularly well-suited for labeling proteins on the exterior of a cell. nih.gov The N-hydroxysuccinimide (NHS) ester group covalently attaches the molecule to primary amines on proteins. nih.gov Crucially, the negatively charged "sulfo" group makes the entire reagent highly water-soluble and unable to cross the cell membrane. This property ensures that in living cells, only proteins and receptors exposed on the cell surface are labeled, while intracellular proteins remain untouched. nih.gov

This technique allows for rapid and uniform labeling of the entire surface proteome, enabling researchers to visualize membrane topology and dynamic interactions between cells. nih.gov For example, this method has been used to study the formation of tunneling nanotubes that facilitate intercellular communication and to track the transfer of membrane components between immune cells like splenocytes. nih.gov

A fundamental question in cell biology is determining the precise location of a protein. The membrane-impermeable nature of sulfo-NHS reagents provides a straightforward method to distinguish between proteins on the cell surface and those inside the cell. nih.govnih.gov

The process involves treating intact, living cells with this compound to label all accessible surface proteins. Subsequently, the cells are lysed (broken open), and the proteins are separated. By using an antibody or another detection method for a specific protein of interest, researchers can determine if it was labeled. A labeled protein was present on the cell surface, while an unlabeled protein was located intracellularly at the time of the experiment. This approach has been essential in studies distinguishing between membrane-associated and soluble forms of proteins, such as the growth hormone-binding protein (GHBP), which exists in both locations. nih.gov

Experimental StepPurposeOutcome for Surface ProteinOutcome for Intracellular Protein
1. Treat Live Cells Add this compound to intact cells.Reagent binds to exposed amine groups.Reagent cannot cross the membrane to reach the protein.
2. Lyse Cells Break open cells to release all proteins.The protein is now in the total cell lysate.The protein is now in the total cell lysate.
3. Isolate & Detect Use an antibody to find the protein of interest.The isolated protein carries the chemical label.The isolated protein has no chemical label.
4. Conclusion Differentiate localization based on labeling status.Conclusion: Protein is on the cell surface.Conclusion: Protein is intracellular.

Development of Advanced Diagnostic Assays and Biosensing Platforms

The principles of specific molecular labeling are being leveraged to create the next generation of diagnostic tools and biosensors. These platforms aim for rapid, sensitive, and low-cost detection of disease biomarkers. mdpi.com The covalent attachment of biological recognition elements, like antibodies, to a sensor surface is a critical step in the design of these devices. mdpi.com

This compound and similar reactive chemicals are ideal for this purpose. The succinimidyl ester group provides a reliable method for covalently immobilizing antibodies or other proteins onto a sensor surface, such as a screen-printed electrode. mdpi.com This stable attachment is the foundation of many electrochemical immunosensors. These sensors can be designed for competitive assays or direct detection of analytes, from small molecules to large protein biomarkers. The robust chemistry allows for the development of portable, low-cost platforms suitable for point-of-care diagnostics, with the potential to revolutionize the rapid detection of diseases and other conditions. mdpi.com While some methods use different chemistries like diazonium salts for surface modification, the underlying principle of using an activated chemical group to covalently link a bioreceptor to a surface is a shared, powerful strategy in modern biosensor development. mdpi.com

Covalent Immobilization of Biological Recognition Elements for Biosensor Fabrication

The performance of biosensors is critically dependent on the effective immobilization of biological recognition elements, such as enzymes and antibodies, onto the sensor surface. numberanalytics.com Covalent immobilization offers a stable and robust method to attach these biomolecules, preventing their leaching and ensuring their proper orientation for optimal activity. numberanalytics.com this compound plays a significant role in this process by providing a reliable means to covalently link proteins to appropriately functionalized surfaces.

The primary mechanism of action involves the Sulfo-NHS ester group of Sulfo-SHSB, which reacts with primary amine groups (-NH2) present on the surface of proteins, such as the lysine residues. This reaction forms a stable amide bond, securely anchoring the protein to the crosslinker. The water-soluble nature of the sulfo group helps to improve the reaction efficiency in aqueous environments, which are typical for biological systems.

For biosensor fabrication, a solid support, such as a silicon nitride or gold surface, is first functionalized to present a suitable reactive group that can couple with the hydroxyl group of Sulfo-SHSB. This two-step process allows for a controlled and oriented immobilization of the biological recognition element. This controlled orientation is crucial as it can significantly enhance the sensitivity and specificity of the biosensor by ensuring that the active sites of the immobilized biomolecules are accessible to the target analyte. nih.gov While various methods for protein immobilization exist, covalent linking strategies are often preferred to minimize non-specific adsorption and to create a uniform monolayer of the recognition element on the sensor surface. nih.gov

Table 1: Research Findings on Covalent Immobilization for Biosensors

FindingSignificance for Biosensor FabricationCitation
Covalent binding methods were evaluated for the immobilization of enzymes and monoclonal antibodies.Demonstrates the application of covalent strategies for attaching biological recognition elements. nih.gov
Approximately 75% of protein on "covalently" immobilized samples was found to be simply adsorbed, which could be reduced by optimizing wash buffers.Highlights the importance of proper washing protocols to ensure true covalent attachment and reduce non-specific binding. nih.gov
An optimized procedure yielded a surface loading consistent with a monolayer of immobilized protein.Achieving a monolayer is critical for consistent and reproducible biosensor performance. nih.gov
Immobilized antibodies were shown to be active by challenging them with a radiolabeled antigen.Confirms that the immobilization process preserves the biological activity of the recognition element. nih.gov

Application in Immunological Detection Systems and Enzyme-Linked Assays

In the realm of immunological detection systems, such as Enzyme-Linked Immunosorbent Assays (ELISA), the precise and stable immobilization of antibodies or antigens is paramount for reliable and sensitive detection. This compound can be utilized to prepare antibody or antigen conjugates for these assays.

The principle of an ELISA involves the specific binding of an antibody to an antigen. nih.gov In many ELISA formats, an antibody or antigen is coated onto the surface of a microplate well. Sulfo-SHSB can be used to covalently attach these molecules to a pre-activated plate surface, ensuring their stability throughout the multiple washing steps of the assay. The Sulfo-NHS ester end of the molecule reacts with primary amines on the antibody or antigen, forming a stable amide linkage.

Furthermore, Sulfo-SHSB can be employed in the preparation of enzyme-antibody conjugates. In an indirect or sandwich ELISA, a detection antibody is often linked to an enzyme, such as horseradish peroxidase or alkaline phosphatase. This conjugation can be facilitated by crosslinkers. While a variety of crosslinking agents are available, the properties of Sulfo-SHSB make it a suitable candidate for such modifications, ensuring that the enzyme is securely attached to the antibody without significantly compromising the activity of either molecule. The development of nanobody-based ELISAs has also shown promise in improving the sensitivity and specificity of these assays. biorxiv.org

Table 2: Research Findings on Immunological Detection Systems

FindingSignificance for Immunological AssaysCitation
ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.Provides the foundational context for the application of immobilization reagents like Sulfo-SHSB. nih.gov
In an ELISA, the antigen or antibody is immobilized on a solid surface.Highlights the critical step where a reagent like Sulfo-SHSB would be utilized for covalent attachment. nih.gov
Nanobodies have been widely used in various ELISA formats, improving the specificity and sensitivity of detection.Suggests that advanced assay formats can benefit from robust immobilization techniques. biorxiv.org
The use of nanobodies in ELISAs can lead to higher sensitivity and specificity compared to conventional antibodies.Emphasizes the importance of the quality and functionality of the immobilized recognition element. biorxiv.org

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